4-Methoxy-N-{[4-(4-methoxyphenyl)oxan-4-YL]methyl}benzamide 4-Methoxy-N-{[4-(4-methoxyphenyl)oxan-4-YL]methyl}benzamide
Brand Name: Vulcanchem
CAS No.: 440087-52-5
VCID: VC8721261
InChI: InChI=1S/C21H25NO4/c1-24-18-7-3-16(4-8-18)20(23)22-15-21(11-13-26-14-12-21)17-5-9-19(25-2)10-6-17/h3-10H,11-15H2,1-2H3,(H,22,23)
SMILES: COC1=CC=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)OC
Molecular Formula: C21H25NO4
Molecular Weight: 355.4 g/mol

4-Methoxy-N-{[4-(4-methoxyphenyl)oxan-4-YL]methyl}benzamide

CAS No.: 440087-52-5

Cat. No.: VC8721261

Molecular Formula: C21H25NO4

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-N-{[4-(4-methoxyphenyl)oxan-4-YL]methyl}benzamide - 440087-52-5

Specification

CAS No. 440087-52-5
Molecular Formula C21H25NO4
Molecular Weight 355.4 g/mol
IUPAC Name 4-methoxy-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide
Standard InChI InChI=1S/C21H25NO4/c1-24-18-7-3-16(4-8-18)20(23)22-15-21(11-13-26-14-12-21)17-5-9-19(25-2)10-6-17/h3-10H,11-15H2,1-2H3,(H,22,23)
Standard InChI Key HUBILYDUDXDEIO-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)OC
Canonical SMILES COC1=CC=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)OC

Introduction

Key Features:

  • The compound contains aromatic systems stabilized by methoxy substituents, which can influence its electronic properties.

  • The oxane ring enhances the compound's steric profile and may contribute to its solubility and reactivity.

Synthesis

The synthesis of 4-Methoxy-N-{[4-(4-methoxyphenyl)oxan-4-YL]methyl}benzamide typically involves multi-step organic reactions. Below is a generalized synthetic scheme:

  • Preparation of Oxane Intermediate:

    • A 4-(4-methoxyphenyl)-substituted oxane derivative is synthesized through cyclization reactions using suitable precursors like diols or epoxides.

  • Benzamide Formation:

    • The oxane intermediate is reacted with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

  • Methoxy Substitution:

    • Methoxy groups are introduced via methylation reactions using dimethyl sulfate or methyl iodide in the presence of a base.

Analytical Techniques for Characterization:

  • NMR Spectroscopy (1H and 13C): Confirms the chemical structure through chemical shifts.

  • FTIR Spectroscopy: Identifies functional groups (e.g., amide C=O stretching around 1650 cm1^{-1}).

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

Crystallographic Data

The compound likely crystallizes in a monoclinic or orthorhombic system, as observed in structurally similar compounds. Key crystallographic parameters include:

ParameterValue (Approx.)
Unit Cell DimensionsVaries based on synthesis conditions
Hydrogen BondingC-H···O and N-H···O interactions
StabilityEnhanced by secondary intermolecular forces

Such crystal structures are often resolved using single-crystal X-ray diffraction techniques.

Pharmaceuticals:

  • The compound's benzamide core suggests potential bioactivity, particularly in drug development for neurological or inflammatory disorders.

  • Methoxy substitutions are known to enhance membrane permeability, improving bioavailability.

Material Science:

  • Aromatic systems with methoxy groups are often used in organic semiconductors or light-emitting materials.

Chemical Intermediates:

  • It may serve as a precursor for synthesizing more complex organic molecules, such as dyes or agrochemicals.

Comparative Analysis with Related Compounds

To highlight its unique features, here is a comparison with structurally similar compounds:

Property4-Methoxy-N-{[4-(4-methoxyphenyl)oxan-4-YL]methyl}benzamideRelated Benzamides
Functional GroupsMethoxy, Benzamide, OxaneMethoxy, Benzamide
SolubilityModerate in polar solventsVaries
Potential ApplicationsPharmaceuticals, Materials ScienceMostly Pharmaceuticals

Research Gaps and Future Directions

While the compound exhibits promising structural features, further studies are required to explore:

  • Biological Activity: Screening for antibacterial, antifungal, or anticancer properties.

  • Material Properties: Evaluating its potential in optoelectronic devices.

  • Toxicity Studies: Assessing environmental and biological safety profiles.

This detailed analysis underscores the importance of 4-Methoxy-N-{[4-(4-methoxyphenyl)oxan-4-YL]methyl}benzamide as a versatile compound with applications spanning pharmaceuticals and materials science. Further research could unlock its full potential across various scientific domains.

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